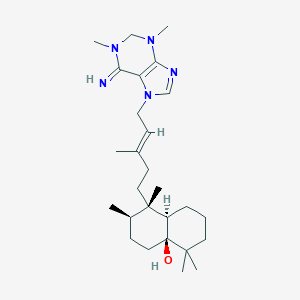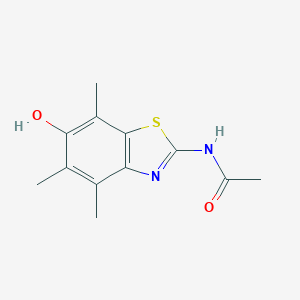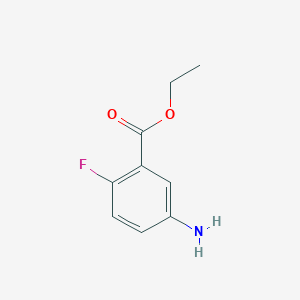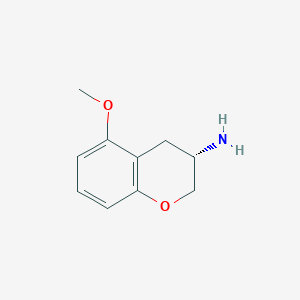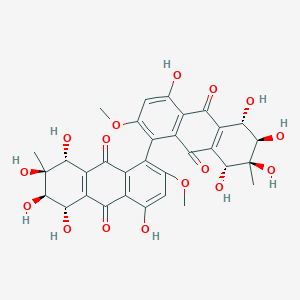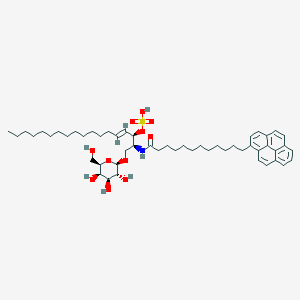
P12 Sulfatide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P12 Sulfatide is a type of glycosphingolipid that has been gaining attention in the scientific community due to its potential therapeutic applications. This molecule is a complex sugar molecule that is found in high concentrations in the myelin sheath of nerve cells in the brain and spinal cord. The unique properties of P12 Sulfatide make it an interesting target for research in various fields of medicine, including neurology, oncology, and immunology.
Wirkmechanismus
The mechanism of action of P12 Sulfatide is complex and not fully understood. It is known to interact with a variety of proteins and enzymes in the body, including growth factors, cytokines, and cell surface receptors. P12 Sulfatide has been shown to modulate the activity of these proteins and enzymes, which can have a variety of effects on cellular function and signaling pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of P12 Sulfatide are diverse and depend on the specific context in which it is being studied. In neurology, P12 Sulfatide has been shown to promote the growth and differentiation of oligodendrocytes, which are the cells responsible for producing and maintaining the myelin sheath. In oncology, P12 Sulfatide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death). In immunology, P12 Sulfatide has been shown to modulate the activity of immune cells, including T cells, B cells, and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of studying P12 Sulfatide in the laboratory is its unique properties and potential therapeutic applications. However, there are also several limitations to working with this molecule, including its complex synthesis process, its relatively low abundance in biological samples, and the difficulty of studying its interactions with other proteins and enzymes in the body.
Zukünftige Richtungen
There are many potential future directions for research on P12 Sulfatide. One area of focus is the development of new therapeutic applications for this molecule, particularly in the fields of neurology, oncology, and immunology. Another area of focus is the development of new methods for synthesizing P12 Sulfatide, which could make it more accessible for research and therapeutic applications. Finally, there is a need for further research into the mechanism of action of P12 Sulfatide, which could shed light on its potential therapeutic applications and help to identify new targets for drug development.
Synthesemethoden
The synthesis of P12 Sulfatide is a complex process that involves several steps. The first step involves the production of ceramide, a lipid molecule that serves as the backbone for the glycosphingolipid. This is followed by the addition of a series of sugar molecules to the ceramide backbone, which creates the final P12 Sulfatide molecule. There are several methods for synthesizing P12 Sulfatide, including chemical synthesis and enzymatic synthesis using recombinant enzymes.
Wissenschaftliche Forschungsanwendungen
P12 Sulfatide has been the subject of numerous scientific studies, and its potential therapeutic applications have been explored in various fields of medicine. In neurology, P12 Sulfatide has been shown to play a role in the maintenance and repair of the myelin sheath, which makes it a potential target for the treatment of demyelinating diseases such as multiple sclerosis. In oncology, P12 Sulfatide has been shown to be involved in the regulation of cell growth and differentiation, which makes it a potential target for the treatment of cancer. In immunology, P12 Sulfatide has been shown to play a role in the regulation of immune cell function, which makes it a potential target for the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
111682-15-6 |
|---|---|
Produktname |
P12 Sulfatide |
Molekularformel |
C52H77NO11S |
Molekulargewicht |
924.2 g/mol |
IUPAC-Name |
[(E,2S,3R)-2-(12-pyren-1-yldodecanoylamino)-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C52H77NO11S/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-28-44(64-65(59,60)61)43(37-62-52-51(58)50(57)49(56)45(36-54)63-52)53-46(55)29-23-20-17-14-11-12-15-18-21-25-38-30-31-41-33-32-39-26-24-27-40-34-35-42(38)48(41)47(39)40/h22,24,26-28,30-35,43-45,49-52,54,56-58H,2-21,23,25,29,36-37H2,1H3,(H,53,55)(H,59,60,61)/b28-22+/t43-,44+,45+,49-,50-,51+,52+/m0/s1 |
InChI-Schlüssel |
KAAPLLYVKMKPBO-AKSXTAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OS(=O)(=O)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OS(=O)(=O)O |
Synonyme |
12-(1-pyrenedodecanoyl)sphingosylgalactosyl-O-3-sulfate P12 sulfatide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



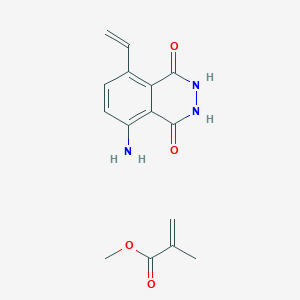
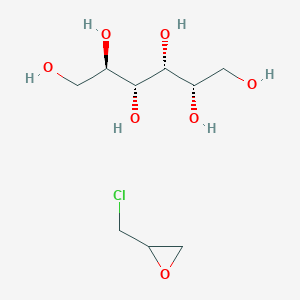
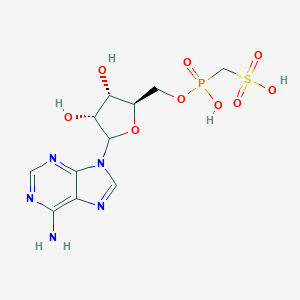
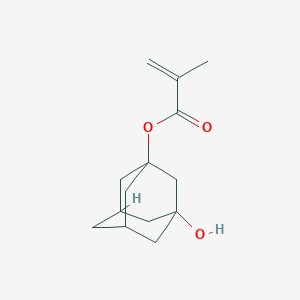
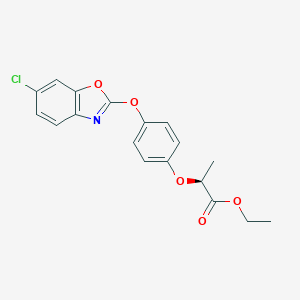
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)
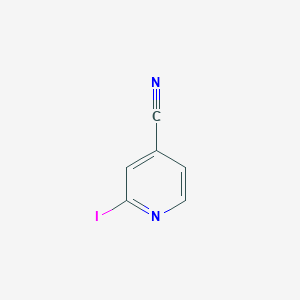
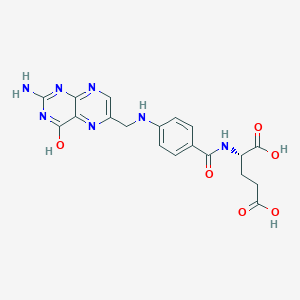
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
